2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

SAR inconsistency risk arises when substituting oxazole analogs in med chem campaigns. This specific 5-methyl substituted, chiral secondary alcohol (MW 181.11, AlogP ~1.29) is the preferred fragment for FBDD, ensuring rule-of-three compliance and predictable reactivity. • Differentiates from des-methyl analog (CAS 2241142-55-0) with a +0.44 AlogP for optimized permeability. • Single chiral center enables enantioselective synthesis for stereospecific target engagement. • Scalable synthesis demonstrated at 70 g batch size, securing supply from hit-to-lead.

Molecular Formula C6H6F3NO2
Molecular Weight 181.114
CAS No. 2243508-79-2
Cat. No. B2409872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol
CAS2243508-79-2
Molecular FormulaC6H6F3NO2
Molecular Weight181.114
Structural Identifiers
SMILESCC1=CN=C(O1)C(C(F)(F)F)O
InChIInChI=1S/C6H6F3NO2/c1-3-2-10-5(12-3)4(11)6(7,8)9/h2,4,11H,1H3
InChIKeyNTSLSUYMHREDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2243508-79-2 – 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol Procurement Guide for Medicinal Chemistry & Fragment-Based Screening


2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol (CAS 2243508-79-2) is a chiral, fluorinated secondary alcohol that integrates a 5‑methyl‑1,3‑oxazole heterocycle with a trifluoromethyl carbinol pharmacophore. With a molecular formula of C₆H₆F₃NO₂ and a molecular weight of 181.11 g/mol, this low-molecular-weight scaffold (MW < 200 Da) positions it within the optimal range for fragment-based drug discovery (FBDD) . The compound serves as a strategic building block for medicinal chemistry campaigns that require simultaneous modulation of lipophilicity, metabolic stability, and hydrogen‑bonding capacity through the trifluoromethyl alcohol motif .

Why Generic Substitution of 2243508-79-2 with Other Trifluoromethyl‑Oxazole Alcohols Is Not Supported by Evidence


The 5‑methyl substitution on the oxazole ring differentiates this compound from its des‑methyl analog (2,2,2‑trifluoro‑1‑(oxazol‑2‑yl)ethan‑1‑ol, CAS 2241142‑55‑0, MW 167.09) . The presence of the methyl group at the 5‑position alters the electron density of the heterocycle, which directly influences the electrophilicity of the adjacent trifluoromethyl ketone/ alcohol center and the compound's hydrogen‑bond acceptor capacity . Published synthetic methodology explicitly demonstrates that the electronic nature of the 1,3‑azole ring governs both reaction yields and regiochemical outcomes in downstream derivatizations . Therefore, substituting the 5‑methyl analog with the unsubstituted oxazole analog can introduce unpredictable changes in both physicochemical properties and synthetic reactivity, posing a risk to structure‑activity relationship (SAR) consistency and synthetic tractability.

Quantitative Differentiation Evidence for 2,2,2‑Trifluoro‑1‑(5‑methyl‑1,3‑oxazol‑2‑yl)ethanol vs. Structural Analogs


Fragment‑Compliant Molecular Weight Advantage vs. Typical Drug‑Like Oxazole Derivatives

The target compound has a molecular weight of 181.11 g/mol, which falls within the optimal fragment range (MW ≤ 300 Da, ideally ≤ 250 Da) for fragment-based screening libraries . In contrast, many biologically active oxazole derivatives used as preclinical leads (e.g., oxazole‑based 5‑lipoxygenase inhibitors) carry molecular weights exceeding 350‑400 g/mol, limiting their suitability for fragment‑based approaches [1]. The low MW of this compound facilitates efficient hit elaboration with greater synthetic control over subsequent property modulation.

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

Hydrogen‑Bond Donor Capacity Differentiation vs. Ketone Analog

The target compound is a secondary alcohol that provides one hydrogen‑bond donor (HBD) . Its direct synthetic precursor, 2,2,2‑trifluoro‑1‑(5‑methyl‑1,3‑oxazol‑2‑yl)ethan‑1‑one (the corresponding ketone, MW 179.10 g/mol), has zero HBDs . This HBD capacity allows the alcohol to engage in specific, directional hydrogen‑bond interactions with biological targets, which the ketone analog cannot replicate, altering both target engagement and physicochemical properties relevant to drug design.

Hydrogen Bond Donor Count Physicochemical Property Drug‑Likeness

Synthetic Tractability via Scalable Trifluoroacetylation Methodology

The trifluoroacetyl‑oxazole motif common to this compound class can be synthesized on a multi‑gram scale. A published methodology for 2‑(trifluoroacetyl)oxazoles has been demonstrated at a 70 g batch scale, and the oxazole core tolerates a broad range of functional group transformations, making it a viable starting material for medicinal chemistry . While specific yield data for the title compound are not publicly reported, the general methodology supports its synthetic accessibility.

Synthetic Chemistry Scalability Building Block

Computed Lipophilicity (LogP) – Differentiation from Unsubstituted Oxazole Analog

Computed partition coefficient (AlogP) for the target compound is approximately 1.29 . In contrast, the unsubstituted analog 2,2,2‑trifluoro‑1‑(oxazol‑2‑yl)ethanol (CAS 2241142‑55‑0) has a computed LogP of approximately 0.85 . This difference of ~0.44 log units reflects the lipophilicity contribution of the 5‑methyl substituent, which can significantly impact membrane permeability and metabolic stability.

Lipophilicity LogP Physicochemical Property

Chiral Center for Enantioselective Synthesis vs. Achiral Analogs

The target compound contains a chiral secondary alcohol center adjacent to the trifluoromethyl group, offering the potential for enantioselective synthesis and stereochemically defined biological interactions . The corresponding diol analog, 2,2,2‑trifluoro‑1‑(oxazol‑2‑yl)ethane‑1,1‑diol (CAS 2070896‑38‑5, MW 183.09), is a gem‑diol and lacks this chiral center, forfeiting opportunities for stereospecific target engagement .

Chirality Enantioselective Synthesis Stereochemistry

Electronic Modulation of Reactivity – Azole Ring Substituent Effect

The electronic nature of the 1,3‑azole ring directly controls the reactivity of the trifluoromethyl‑substituted alcohol in downstream transformations. The 5‑methyl group is electron‑donating, which modulates the electrophilicity of the carbonyl (in the ketone precursor) and the acidity of the alcohol proton . Comparative studies across different 1,3‑azoles (oxazole, thiazole, imidazole) demonstrate that yields of C‑oxyalkylation products range from 36% to 97% depending on the electronic character of the azole ring . This class‑level evidence indicates that the 5‑methyl substituent is a critical determinant of synthetic efficiency.

Electronic Effect Reactivity SAR

Recommended Application Scenarios for 2,2,2‑Trifluoro‑1‑(5‑methyl‑1,3‑oxazol‑2‑yl)ethanol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 181.11 g/mol and an AlogP of ~1.29, this compound is ideally suited for inclusion in fragment screening libraries where rule‑of‑three compliance (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is critical . Its low molecular weight allows for efficient fragment elaboration with significant property space for optimization, in contrast to larger oxazole‑based leads that offer less room for synthetic growth [1].

Stereochemistry‑Driven SAR Exploration

The single chiral center at the secondary alcohol enables enantioselective synthesis and the generation of enantiomerically pure material for differential biological testing. This stereochemical feature is absent in the achiral gem‑diol analog (CAS 2070896‑38‑5), making the title compound the preferred choice when investigating stereospecific target interactions .

Medicinal Chemistry Campaigns Requiring Controlled Lipophilicity

The 5‑methyl substituent provides a measurable lipophilicity increase (ΔAlogP ≈ +0.44) over the unsubstituted oxazole analog (CAS 2241142‑55‑0) . This property is advantageous for programs targeting intracellular or CNS targets where enhanced passive permeability is desired, while still maintaining a fragment‑appropriate LogP well below the typical lead‑like threshold of 5.

Scalable Building Block Supply for Lead Optimization

The established synthetic methodology for 2‑(trifluoroacetyl)oxazoles has been demonstrated at 70 g batch scale . This scalability reduces supply‑chain risk when transitioning from hit identification through lead optimization, making this compound a reliable choice for medicinal chemistry groups that require gram‑scale quantities for SAR expansion.

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